molecular formula C17H13F3N2OS B2380496 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine CAS No. 860644-60-6

4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B2380496
CAS No.: 860644-60-6
M. Wt: 350.36
InChI Key: RUJRISUWHSSRSH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a complex heterocyclic compound characterized by its distinctive molecular architecture and precise chemical identity. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting its structural components and connectivity patterns. The molecular formula C17H13F3N2OS encompasses seventeen carbon atoms, thirteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom, arranged in a specific three-dimensional configuration that defines its chemical behavior.

The compound's Chemical Abstracts Service registry number 860644-60-6 provides a unique identifier for this specific molecular entity. Alternative nomenclature includes the designation N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethyl)phenyl]amine, which emphasizes the compound's structural connectivity through its amine linkage. The Simplified Molecular Input Line Entry System representation COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(F)(F)F encodes the complete molecular structure in a linear format suitable for computational analysis.

Property Value Reference
Molecular Formula C17H13F3N2OS
Molecular Weight 350.4 g/mol
Chemical Abstracts Service Number 860644-60-6
International Chemical Identifier Key RUJRISUWHSSRSH-UHFFFAOYSA-N
Melting Point Not specified -
Physical State Solid

The compound's structural complexity arises from the integration of three distinct aromatic systems: the central 1,3-thiazole ring, the 4-methoxyphenyl substituent at position 4 of the thiazole, and the 4-trifluoromethylphenyl group attached through the amine nitrogen at position 2 of the thiazole. This arrangement creates a molecule with distinct electronic and steric properties that influence its chemical reactivity and biological interactions. The presence of both electron-donating methoxy and electron-withdrawing trifluoromethyl groups creates an asymmetric electronic distribution across the molecule, contributing to its unique pharmacological profile.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of thiazole chemistry, which has evolved significantly since its foundational discoveries in the late nineteenth and early twentieth centuries. Thiazole chemistry experienced pioneering development through the work of Hofmann and Hantsch, whose initial investigations established the fundamental principles governing this heterocyclic system. The field gained substantial momentum through the contributions of Bogert and co-workers, who expanded the synthetic methodologies and applications of thiazole derivatives.

The specific compound under investigation was first documented in chemical databases in 2005, with its initial creation date recorded as July 11, 2005, in the PubChem database. This timeline places its discovery within the modern era of combinatorial chemistry and structure-based drug design, when pharmaceutical researchers were actively exploring heterocyclic scaffolds for novel therapeutic applications. The compound's development reflects the systematic approach to medicinal chemistry that characterizes contemporary drug discovery, where specific substitution patterns are designed to optimize molecular properties.

The historical significance of thiazole derivatives in medicinal chemistry cannot be overstated, as these compounds have contributed to numerous breakthrough therapeutic agents. The thiazole nucleus has proven essential in the development of antimicrobial agents such as sulfathiazole, and its versatility has been demonstrated through its incorporation into diverse therapeutic classes including penicillin antibiotics. The evolution of thiazole chemistry from basic heterocyclic research to sophisticated pharmaceutical applications illustrates the compound class's enduring importance in drug discovery.

Research into thiazole derivatives has intensified over recent decades, driven by their demonstrated biological activities and synthetic accessibility. The systematic exploration of substitution patterns, exemplified by compounds like this compound, represents a continuation of this historical trajectory. The compound's creation in 2005 coincided with advanced understanding of structure-activity relationships and computational drug design methodologies, enabling more targeted molecular design approaches.

Structural Significance in Medicinal Chemistry

The structural architecture of this compound exemplifies the sophisticated molecular design principles that characterize modern medicinal chemistry. The compound's thiazole core provides a privileged scaffold that has demonstrated remarkable versatility across multiple therapeutic areas, serving as a foundation for antimicrobial, anticancer, antiviral, and anti-inflammatory agents. The five-membered heteroaromatic ring containing both sulfur and nitrogen atoms creates a unique electronic environment that facilitates diverse molecular interactions with biological targets.

The strategic placement of the 4-methoxyphenyl substituent at the 4-position of the thiazole ring introduces electron-donating characteristics that modulate the compound's overall electronic properties. Methoxy groups are well-established in medicinal chemistry for their ability to enhance molecular binding through hydrogen bonding interactions while simultaneously improving pharmacokinetic properties such as membrane permeability. This substitution pattern has been extensively utilized in pharmaceutical development, as demonstrated in numerous clinically approved medications containing similar structural motifs.

The incorporation of the 4-trifluoromethylphenyl group through the amine linkage represents a critical design element that significantly impacts the compound's biological activity. Trifluoromethyl groups are highly valued in medicinal chemistry for their unique properties, including increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins. The electron-withdrawing nature of the trifluoromethyl group creates a complementary electronic environment to the electron-donating methoxy group, establishing a molecular dipole that can influence binding interactions and cellular uptake mechanisms.

Structural Feature Medicinal Chemistry Significance Impact on Properties
Thiazole Core Privileged scaffold for multiple therapeutic areas Enhanced biological activity and target selectivity
4-Methoxyphenyl Group Electron-donating properties Improved binding affinity and pharmacokinetic properties
4-Trifluoromethylphenyl Group Electron-withdrawing characteristics Increased metabolic stability and lipophilicity
Amine Linkage Hydrogen bonding capability Enhanced protein-ligand interactions

The compound's overall molecular architecture demonstrates the principle of bioisosterism, where different chemical groups are strategically combined to achieve optimal biological activity while maintaining drug-like properties. The combination of aromatic rings connected through the thiazole scaffold creates a rigid molecular framework that can adopt specific conformations favorable for target binding. This structural rigidity, balanced with the flexibility provided by the amine linkage, represents an optimal compromise between binding specificity and conformational adaptability.

Research has demonstrated that thiazole derivatives with similar substitution patterns exhibit promising biological activities across multiple therapeutic areas. The specific arrangement of functional groups in this compound positions it within a class of compounds that have shown significant potential in pharmaceutical applications. The compound's structural features align with established structure-activity relationships for thiazole-based therapeutics, suggesting its potential utility in drug discovery programs targeting various disease states.

Properties

IUPAC Name

4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c1-23-14-8-2-11(3-9-14)15-10-24-16(22-15)21-13-6-4-12(5-7-13)17(18,19)20/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJRISUWHSSRSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of thiazole derivatives, including 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine, in combating microbial resistance. The compound has been evaluated for its in vitro antimicrobial activity against various bacterial strains using methods such as the turbidimetric method.

Case Study:
In a study focused on thiazole derivatives, compounds similar to this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications to the thiazole ring can enhance antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7).

Case Study:
A study synthesized a series of thiazole derivatives and assessed their cytotoxic effects using the Sulforhodamine B assay. The results showed that certain derivatives exhibited significant antiproliferative activity against MCF7 cells, suggesting that structural features like the trifluoromethyl group may contribute to enhanced biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that the presence of electron-withdrawing groups (like trifluoromethyl) and electron-donating groups (like methoxy) can significantly influence their biological activities.

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
4-(bromophenyl)-thiazol-2-amineHighModerate
5-(thiophen-2-yl)-1,3,4-thiadiazoleLowHigh

This table illustrates the varying degrees of biological activity among related compounds, emphasizing the importance of specific structural features.

Molecular Docking Studies

Molecular docking studies have been conducted to understand how these compounds interact with biological targets at a molecular level. For instance, docking studies with receptors involved in cancer proliferation have shown promising binding affinities for thiazole derivatives.

Findings:
The docking simulations indicated that this compound binds effectively to target proteins associated with cancer cell growth, suggesting a mechanism through which it may exert its anticancer effects .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The table below highlights key structural differences and biological activities of analogous thiazole-2-amines:

Compound Name Substituents (Thiazole 4-position) Substituents (Amine N-position) Key Activities References
Target Compound: 4-(4-Methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine 4-Methoxyphenyl 4-(Trifluoromethyl)phenyl N/A (Structural analog data used for inference)
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 4-Methoxyphenyl 2,4-Dimethoxyphenyl Tubulin inhibition, antiproliferative (IC₅₀ = 0.12 µM in SGC-7901 cells)
N-[4-(4-Nitrophenoxy)phenyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 4-Methoxyphenyl 4-(4-Nitrophenoxy)phenyl Anthelmintic, antibacterial (75% inhibition at 50 µg/mL)
4-(4-Chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine 4-Chlorophenyl 2-(Trifluoromethyl)phenyl Anti-tubercular (MIC = 3.13 µg/mL)
4-Phenyl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine Phenyl 4-(Trifluoromethyl)phenyl Moderate antiproliferative activity (IC₅₀ = 8.7 µM in HeLa cells)
Key Observations:
  • Electron-Donating Groups (e.g., Methoxy) : The 4-methoxyphenyl group in the target compound and analog 10s enhances tubulin binding via hydrophobic interactions and hydrogen bonding . This contrasts with chlorophenyl or nitrophenyl groups, which prioritize steric bulk or electron withdrawal .
  • Trifluoromethyl Group: The 4-(trifluoromethyl)phenyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs .
  • Positional Effects : The 4-position of the amine substituent (e.g., 4-trifluoromethyl vs. 2-trifluoromethyl) significantly impacts target affinity. For example, shifting the trifluoromethyl group from the 4- to 2-position reduces antiproliferative potency by ~10-fold .
Antiproliferative Activity:
  • Compound 10s (4-methoxyphenyl and 2,4-dimethoxyphenyl) inhibits tubulin polymerization at 0.12 µM, comparable to colchicine . The target compound’s trifluoromethyl group may further enhance cytotoxicity by increasing lipophilicity and binding to hydrophobic pockets.
  • In contrast, 4-phenyl analogs lacking methoxy/trifluoromethyl groups show weaker activity (IC₅₀ > 10 µM) .
Antibacterial/Anthelmintic Activity:
  • The 4-methoxyphenyl moiety in the target compound’s analog () demonstrates 75% inhibition of Haemonchus contortus at 50 µg/mL, suggesting that electron-donating groups favor anthelmintic activity .
  • Chlorophenyl derivatives (e.g., 4-(4-chlorophenyl)-N-[3-chloro-2-methylphenyl]) exhibit antibacterial activity against Staphylococcus aureus (MIC = 12.5 µg/mL) , highlighting the role of halogen atoms in disrupting bacterial membranes.

Biological Activity

4-(4-Methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazole ring linked to two aromatic substituents: a methoxyphenyl group and a trifluoromethylphenyl group. The presence of these groups may influence its biological activity through electronic and steric effects.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in cancer models.

CompoundCell LineIC50 (µM)
Compound AA-431 (epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (T-cell leukemia)1.61 ± 1.92

These results indicate that modifications to the thiazole structure can enhance antitumor activity, with specific attention to the electron-donating groups on the phenyl rings .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
Compound CE. coli3.90 µg/mL
Compound DS. aureus7.81 µg/mL

The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Anticonvulsant Activity

Thiazole-based compounds have been explored for their anticonvulsant properties. The SAR studies suggest that specific substitutions on the phenyl rings can significantly impact anticonvulsant efficacy.

Case Study 1: Antitumor Efficacy

A study investigated the effects of a series of thiazole derivatives on A-431 and Jurkat cells. The results indicated that compounds with methoxy and trifluoromethyl substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. Molecular dynamics simulations revealed strong interactions with key proteins involved in apoptosis, suggesting a mechanism involving the modulation of apoptotic pathways .

Case Study 2: Antimicrobial Action

In another study, the antimicrobial activity of various thiazole derivatives was assessed against common pathogens. The compound exhibited significant inhibition against S. aureus and E. coli, with MIC values comparable to standard antibiotics like ciprofloxacin. The study highlighted the importance of electronic effects from substituents in enhancing antimicrobial potency .

Structure-Activity Relationship (SAR)

The structural modifications on thiazole derivatives play a crucial role in determining their biological activities:

  • Methoxy Group : Enhances electron density on the aromatic ring, improving interaction with biological targets.
  • Trifluoromethyl Group : Increases lipophilicity and may stabilize interactions with lipid membranes.
  • Aromatic Substituents : Influence binding affinity and selectivity towards specific receptors or enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach is the condensation of substituted thiosemicarbazides with α-haloketones under reflux conditions. For example, describes a related thiazol-2-amine synthesis using ethanol as a solvent and glacial acetic acid as a catalyst, followed by crystallization for purification . Adjusting substituents (e.g., methoxy and trifluoromethyl groups) requires careful selection of starting materials and reaction stoichiometry. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming molecular structure, particularly the positions of methoxyphenyl and trifluoromethyl groups. Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like C-N and C-S bonds in the thiazole ring . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as in ) resolves crystal packing and bond angles for structural validation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields and purity for large-scale applications?

  • Methodological Answer : Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for thiazole ring formation .
  • Catalyst screening : Acidic catalysts (e.g., POCl₃) improve cyclization efficiency, as shown in for analogous thiadiazole derivatives .
  • Temperature control : Reflux at 90–100°C ensures complete reaction without side-product formation .
  • Purification protocols : Gradient elution in column chromatography or fractional crystallization minimizes impurities .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

  • Methodological Answer : Contradictions may arise due to:

  • Assay variability : Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) across labs .
  • Structural analogs : Compare activity of derivatives (e.g., ’s analogs with modified substituents) to identify critical functional groups .
  • Mechanistic studies : Use molecular docking to predict target binding (e.g., kinase inhibition for anticancer activity) and validate via enzyme assays .

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic properties?

  • Methodological Answer :

  • QSAR modeling : Correlate substituent electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) with bioavailability .
  • Molecular dynamics simulations : Analyze membrane permeability using logP calculations and solvation free energy .
  • ADMET profiling : Tools like SwissADME predict metabolic stability, highlighting potential cytochrome P450 interactions .

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

  • Methodological Answer : Single-crystal X-ray diffraction (as in ) provides definitive bond lengths and torsion angles. For instance, the dihedral angle between the thiazole ring and methoxyphenyl group impacts π-π stacking interactions. Discrepancies between computational (DFT-optimized) and experimental structures can be resolved by refining force field parameters in molecular modeling software .

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